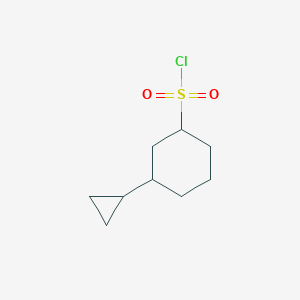

3-Cyclopropylcyclohexane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H15ClO2S |

|---|---|

Molecular Weight |

222.73 g/mol |

IUPAC Name |

3-cyclopropylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2 |

InChI Key |

YXRYPEINJRQRPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)S(=O)(=O)Cl)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclohexane-1-sulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . This reaction proceeds via the formation of an intermediate sulfonic acid chloride, which then converts to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including 3-Cyclopropylcyclohexane-1-sulfonyl chloride, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids.

Reaction with Amines

Primary and secondary amines readily react with 3-cyclopropylcyclohexane-1-sulfonyl chloride to produce sulfonamides. For example:

-

Ammonia treatment : Reaction with ammonia yields cyclopropanesulfonamide, a key intermediate in bioactive compound synthesis. A reported procedure involves bubbling ammonia into a tetrahydrofuran (THF) solution of the sulfonyl chloride at 0°C, achieving quantitative conversion .

| Yield | Reaction Conditions |

|---|---|

| 100% | NH₃ (g), THF, 0°C → 20°C, 24h |

| 74% | NH₃ (dioxane), 20°C, 72h |

Reaction with Alcohols

Alcohols such as methanol or ethanol react to form sulfonate esters. These reactions are typically performed in non-polar solvents (e.g., toluene) with bases like triethylamine to neutralize HCl byproducts.

Elimination Reactions

Under basic conditions, the sulfonyl chloride group can eliminate HCl to form a sulfene intermediate (–SO₂), which participates in cycloadditions or further electrophilic reactions.

Formation of Sulfene

-

Base-mediated elimination : Using strong bases like DBU (1,8-diazabicycloundec-7-ene) at 40°C facilitates sulfene generation, enabling subsequent reactions with electron-rich species.

Condensation Reactions

The sulfonyl chloride group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form sulfonylated derivatives.

Example with Carbonyldiimidazole

In a multi-step synthesis, 3-cyclopropylcyclohexane-1-sulfonyl chloride reacts with carbonyldiimidazole (CDI) to activate the carbonyl group, followed by coupling with cyclopropylsulfonamide in the presence of DBU :

| Yield | Reaction Conditions |

|---|---|

| 71% | CDI, DMF, 40°C, 10h |

| 51% | CDI, DBU, DMF, 40°C |

Ring-Closing Reactions

The cyclopropyl group enhances reactivity in ring-closing processes. A patent (WO2009053281A1) describes a related sulfonyl chloride undergoing n-butyl lithium-mediated cyclization to form cyclopropane sulfonic acid tert-butylamide, highlighting the structural versatility of such compounds .

Mechanistic Insights

-

Nucleophilic substitution : The sulfur atom in the sulfonyl chloride acts as an electrophilic center, attacked by nucleophiles (e.g., NH₃, ROH) to displace chloride.

-

Elimination : Base deprotonates α-hydrogens, leading to HCl elimination and sulfene formation.

Scientific Research Applications

3-Cyclopropylcyclohexane-1-sulfonyl chloride is used in various scientific research applications:

Organic Synthesis: It serves as a key intermediate in the synthesis of sulfonamide-based drugs and other bioactive molecules.

Material Science: Used in the preparation of functionalized materials with specific properties.

Pharmaceuticals: Employed in the synthesis of potential therapeutic agents due to its ability to form stable sulfonamide linkages.

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and biologically active .

Comparison with Similar Compounds

Structural and Molecular Comparison

The most relevant structural analog within the provided evidence is 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride (CAS: 1408651-62-6), which shares the sulfonyl chloride core but differs in substituent architecture. Key differences and similarities are tabulated below:

| Property | 3-Cyclopropylcyclohexane-1-sulfonyl Chloride | 3-(Cyclohexylmethoxy)propane-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₉H₁₅ClO₂S | C₁₀H₁₉ClO₃S |

| Molecular Weight (g/mol) | 222.73 (calculated) | 254.78 (calculated) |

| Substituent | Cyclopropyl on cyclohexane | Cyclohexylmethoxy on propane chain |

| CAS Number | Not available | 1408651-62-6 |

| Key Functional Groups | Sulfonyl chloride, cyclopropyl | Sulfonyl chloride, ether, cyclohexyl |

Reactivity and Physicochemical Properties

- Steric Effects : The cyclopropyl group in the target compound introduces minimal steric bulk compared to the cyclohexylmethoxy substituent in the analog, which features a longer propane chain and a bulky cyclohexyl ring. This may enhance the electrophilicity of the sulfonyl chloride group in the target compound due to reduced steric hindrance .

- Electronic Effects : The electron-donating ether oxygen in 3-(cyclohexylmethoxy)propane-1-sulfonyl chloride could slightly deactivate the sulfonyl chloride toward nucleophilic attack, whereas the cyclopropyl group (with slight electron-withdrawing character due to ring strain) may increase electrophilicity in the target compound.

- Solubility: The cyclohexylmethoxy group’s lipophilicity likely improves solubility in nonpolar solvents for the analog, while the cyclopropyl-substituted compound may exhibit moderate solubility in polar aprotic solvents like dichloromethane or THF.

Q & A

Q. Example Workflow :

React with benzylamine in DMF at 25°C → 85% sulfonamide yield.

Repeat in toluene → <10% yield due to poor nucleophile solubility.

Increase temperature to 60°C → 70% yield but with cyclopropane ring degradation.

What strategies are recommended for designing stability studies of 3-cyclopropylcyclohexane-1-sulfonyl chloride under hydrolytic conditions?

Advanced Research Question

Hydrolysis studies require controlled pH, temperature, and solvent systems:

- pH profiling : Test stability in buffered solutions (pH 2–12) to identify degradation thresholds.

- Accelerated aging : Use elevated temperatures (40–60°C) to model long-term storage.

- Analytical monitoring : Track sulfonic acid formation via ¹H NMR (disappearance of δ 55–60 ppm C-SO₂Cl) .

- Solvent effects : Compare hydrolysis rates in aqueous vs. organic-aqueous mixtures (e.g., THF/H₂O).

Q. Methodological Note :

- Step 1 : Incubate protein with 10 mM compound in PBS (pH 7.4) at 4°C for 2 hours.

- Step 2 : Quench with excess β-mercaptoethanol.

- Step 3 : Confirm modification via MALDI-TOF MS (mass shift +220 Da).

How can computational chemistry aid in predicting the regioselectivity of reactions involving 3-cyclopropylcyclohexane-1-sulfonyl chloride?

Advanced Research Question

DFT calculations (e.g., Gaussian, ORCA) model:

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices to identify electrophilic sulfur.

Simulate amine attack trajectories to predict steric clashes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.